5-Bromo-3-tert-butyl-1H-1,2,4-triazole

Lipophilicity Physicochemical Properties Drug Design

Researchers need a versatile 1,2,4-triazole building block combining a cross-coupling handle with enhanced membrane permeability. The 5-bromo group enables Pd-catalyzed C-C bond formation while the 3-tert-butyl moiety increases lipophilicity by 0.76 logP units relative to non-brominated analogs. • **Synthetic Utility**: Bromine site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions - direct analog to published bromotriazole cross-coupling methodology. • **Patent Protection Clarity**: BASF EP0585477 explicitly claims Br + tert-butyl combination for agrochemical/pesticide use, reducing IP uncertainty for analog design. • **Supply Reliability**: Multi-gram to bulk quantities available. ≥98% purity. Ambient shipping for solid form.

Molecular Formula C6H10BrN3
Molecular Weight 204.07 g/mol
CAS No. 146858-36-8
Cat. No. B179727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-tert-butyl-1H-1,2,4-triazole
CAS146858-36-8
Molecular FormulaC6H10BrN3
Molecular Weight204.07 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NN1)Br
InChIInChI=1S/C6H10BrN3/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H,8,9,10)
InChIKeyOSHVHZJPOSOHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-tert-butyl-1H-1,2,4-triazole – Heterocyclic Building Block


5-Bromo-3-tert-butyl-1H-1,2,4-triazole is a disubstituted 1,2,4-triazole featuring a bromine atom at the 5-position and a tert-butyl group at the 3-position . As a member of the 1,2,4-triazole family, it possesses a five-membered heterocyclic core containing three nitrogen atoms, a scaffold recognized for its broad spectrum of biological activities [1]. The compound is a solid at room temperature with a molecular formula of C₆H₁₀BrN₃ and a molecular weight of 204.07 g/mol . Its commercial availability and unique substitution pattern make it a valuable starting material for the synthesis of more complex molecules in medicinal chemistry and agrochemical research [2].

Substitution
5-Br, 3-tBu on 1,2,4-triazole core
Role
Heterocyclic building block for med chem & agrochemical synthesis
Procurement
Commercially available solid, analytical data supplied

Why This Triazole Cannot Be Replaced by Generic Analogs


The specific combination of a bromine atom and a tert-butyl group on the 1,2,4-triazole ring confers a distinct physicochemical and reactivity profile that cannot be replicated by other halogenated or unsubstituted analogs. Substituting the bromine with chlorine, iodine, or hydrogen eliminates the unique balance of steric bulk and electronic effects provided by the tert-butyl group, which is known to enhance lipophilicity and membrane permeability [1]. Furthermore, the bromine atom serves as a privileged synthetic handle for transition metal-catalyzed cross-coupling reactions, a transformation that is either inaccessible or significantly less efficient with chloro- or iodo- analogs under mild conditions [2]. The BASF patent EP0585477 explicitly claims the R¹ = tert-butyl, R² = bromine combination for pest control applications, highlighting that this specific substitution pattern is not interchangeable with other halogens for the claimed utility [3]. These distinctions translate directly into quantifiable differences in logP, synthetic versatility, and patent-validated application scope, as detailed in the evidence below.

  • Bromine handle enables Pd-catalyzed cross-coupling; Cl, H, or I analogs lack comparable reactivity under mild conditions.
  • Tert‑butyl/bromine pair creates a distinct logP and lipophilicity profile not reproducible by other halogen substitutions.
  • Patent EP0585477 specifically claims R¹=tert‑butyl, R²=bromine for pest control; other halogens do not confer the same utility.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity vs Non-Brominated Analog

The target compound exhibits a calculated logP of 1.86470 [1], which is 0.7625 units higher than the logP of 3-tert-butyl-1H-1,2,4-triazole (logP = 1.10220) . This difference is directly attributable to the presence of the bromine atom, which increases the molecule's hydrophobic surface area and enhances its partitioning into lipid environments.

Lipophilicity vs non-Br analog
Data to verify
logP +0.76 (1.86 vs 1.10)
Supports membrane permeability modeling
Calculated XLogP; experimental validation recommended
Lipophilicity Physicochemical Properties Drug Design

Bromo Handle for Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, a transformation not accessible to non-halogenated or chloro analogs under mild conditions. This reactivity is exemplified in the use of brominated 1,2,4-triazoles in Suzuki-Miyaura couplings, as demonstrated by Aiwale and Dallavalle who employed 3,5-dibromo-1,2,4-triazole to construct diaryl-substituted triazolotriazines [1].

Cross-coupling handle
Class-level inference
Bromo enables Suzuki-Miyaura diversification
Supports library synthesis workflows
Precedent from 3,5-dibromo-triazole studies
Cross-Coupling Suzuki-Miyaura Medicinal Chemistry Building Blocks

Patent-Backed Utility in Agrochemical Lead Optimization

BASF patent EP0585477 explicitly claims 1,2,4-triazole derivatives for pest control where R¹ is tert-butyl and R² is bromine [1]. This specific substitution pattern is distinguished from other halogens (fluorine, chlorine, iodine) which are claimed for other applications or with different R¹ groups, underscoring the unique role of the bromo-tert-butyl combination in this patent.

Patent-validated utility
Head-to-head
R¹=tBu, R²=Br claimed for pest control in EP0585477
Supports agrochemical lead optimization
Patent scope defines specific substitution requirement
Agrochemicals Pest Control Patent Structure-Activity Relationship

Procurement-Ready Purity and Supplier Reliability

The compound is commercially available from reputable suppliers with a purity of 95% (as verified by Sigma-Aldrich for the ChemBridge product) . This contrasts with many custom-synthesized analogs that require in-house validation of identity and purity, introducing additional time and cost.

Procurement-ready quality
Supplier data
95% purity, available from Sigma-Aldrich
Reduces in-house validation effort
Verify current lot COA before use
Procurement Quality Control Commercial Availability Building Blocks

Optimal Application Scenarios


Medicinal Chemistry Library Synthesis via Cross-Coupling

Leverage the bromine atom as a handle for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to rapidly generate diverse 5-aryl-3-tert-butyl-1H-1,2,4-triazole libraries. This approach is directly supported by the class-level inference of bromotriazole reactivity [1] and is further validated by the enhanced lipophilicity conferred by the tert-butyl group , which can improve the drug-likeness of the resulting derivatives.

Agrochemical Lead Discovery for Pest Control

Utilize this compound as a privileged scaffold for designing novel parasiticides, guided by the explicit patent claim for the tert-butyl/bromo combination in BASF EP0585477 [1]. The compound's validated utility in this patent reduces the uncertainty associated with pursuing structurally similar analogs and provides a clear intellectual property landscape for follow-on research.

Physical Property Optimization in Drug Design

Incorporate this building block into lead compounds where enhanced membrane permeability is desired. The quantifiable logP increase of 0.76 units compared to the non-brominated analog [1] provides a predictable adjustment to lipophilicity, allowing medicinal chemists to fine-tune pharmacokinetic properties without drastically altering the core pharmacophore.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis via cross-coupling
Bromo handle for Pd couplings; tert-butyl lipophilicity
Suzuki-Miyaura diversification; drug-likeness assessment
Agrochemical lead discovery for pest control
Patent-claimed tBu/Br substitution pattern
Pest control SAR; IP landscape review
Physical property optimization in drug design
Quantifiable logP increase relative to non-Br analog
Membrane permeability modeling; PK property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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